molecular formula C18H21NO2 B5628002 N-(2,6-diethylphenyl)-4-methoxybenzamide

N-(2,6-diethylphenyl)-4-methoxybenzamide

Cat. No.: B5628002
M. Wt: 283.4 g/mol
InChI Key: CWAFRFDORWLSER-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group and a 2,6-diethyl-substituted aniline moiety. Its molecular formula is C₁₈H₂₁NO₂, differing from close analogs through the combination of ethyl and methoxy substituents. The ethyl groups at the 2- and 6-positions of the aniline ring introduce steric bulk, while the 4-methoxy group on the benzamide ring contributes electronic effects (e.g., electron donation via resonance) .

Properties

IUPAC Name

N-(2,6-diethylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-13-7-6-8-14(5-2)17(13)19-18(20)15-9-11-16(21-3)12-10-15/h6-12H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAFRFDORWLSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-4-methoxybenzamide typically involves the reaction of 2,6-diethylphenylamine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of N-(2,6-diethylphenyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2,6-diethylphenyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Structure

Table 1: Structural Comparison of N-(2,6-Diethylphenyl)-4-Methoxybenzamide with Analogs

Compound Name Molecular Formula Aniline Substituents Benzamide Substituents Key Structural Features
This compound C₁₈H₂₁NO₂ 2,6-diethyl 4-methoxy Ethyl groups (steric bulk), methoxy (electron donation)
3-Chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide C₁₈H₂₀ClNO₂ 2,6-diethyl 3-chloro, 4-methoxy Chloro (electron-withdrawing), methoxy (electron donation)
N-(2,6-Dimethylphenyl)-4-methylbenzamide C₁₆H₁₇NO 2,6-dimethyl 4-methyl Methyl groups (reduced steric hindrance)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₃ClNO₂ 4-chloro 2-methoxy, 4-methyl Chloro (para position), methoxy (ortho position)

Key Observations :

  • Electronic Effects : The 4-methoxy group enhances electron density on the benzamide ring, contrasting with the electron-withdrawing 3-chloro substituent in its chlorinated analog .
Conformational and Crystallographic Analysis

N-(2,6-Dimethylphenyl)-4-methylbenzamide ():

  • Crystal Structure : The amide group adopts an anti conformation, with the C=O and N–H bonds opposed. The dihedral angle between the aromatic rings is 78.8° , and hydrogen-bonded chains stabilize the lattice .

Table 2: Crystallographic Parameters

Compound Dihedral Angle (Aromatic Rings) Hydrogen Bonding (N–H···O=C) Reference
N-(2,6-Dimethylphenyl)-4-methylbenzamide 78.8° Chains along [001] direction
This compound Not reported Likely similar H-bonding Inferred
Spectroscopic Properties

Infrared Spectroscopy :

  • Hydrazinecarbothioamides (): Exhibit C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches. N–H stretches appear at 3150–3319 cm⁻¹.
  • 1,2,4-Triazoles (): Lack C=O bands but retain C=S (1247–1255 cm⁻¹) and N–H (3278–3414 cm⁻¹) vibrations.
  • N-(2,6-Dimethylphenyl)-4-methylbenzamide (): Features amide N–H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches.

Comparison : The target compound’s IR spectrum would likely show similar C=O (~1650–1680 cm⁻¹) and N–H (~3300 cm⁻¹) bands, with additional C–O–C (methoxy) stretches near 1250 cm⁻¹ .

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